molecular formula C10H11BrN2 B1408980 (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine CAS No. 1638604-47-3

(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine

Cat. No. B1408980
CAS RN: 1638604-47-3
M. Wt: 239.11 g/mol
InChI Key: DRPHHOQYXBGIFB-QMMMGPOBSA-N
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Description

“(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine” belongs to the class of compounds known as benzodiazepines . Benzodiazepines are essential structural motifs commonly found in biologically active compounds and pharmaceutical agents .


Synthesis Analysis

The synthesis of benzodiazepines remains a continuous challenge for synthetic chemists . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .


Chemical Reactions Analysis

Benzodiazepines, including “(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine”, can undergo various chemical reactions. For instance, a one-pot synthesis method involves a carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .

Scientific Research Applications

Anticancer Research

Benzodiazepines have been explored for their anticancer properties. The (4S)-7-Bromo derivative could be part of studies aimed at understanding its mechanism of action against cancer cells and its potential use as a chemotherapeutic agent.

Each of these applications represents a significant field of research that could lead to the development of new therapeutic agents and advance our understanding of various medical conditions. The (4S)-7-Bromo derivative, with its unique structure, could offer distinct advantages over other benzodiazepines currently in use .

Future Directions

Benzodiazepines, including “(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine”, continue to be an area of active research due to their wide range of biological activities . Future directions may include the development of new synthetic strategies, the exploration of their biological properties, and their potential use in the pharmaceutical sector .

properties

IUPAC Name

(9S)-5-bromo-1,8-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c11-7-1-2-10-9(5-7)12-8-3-4-13(10)6-8/h1-2,5,8,12H,3-4,6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPHHOQYXBGIFB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1NC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]1NC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159570
Record name (1R,4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methano-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine

CAS RN

1638604-47-3
Record name (1R,4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methano-1H-1,5-benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638604-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methano-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine
Reactant of Route 2
(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine
Reactant of Route 3
(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine
Reactant of Route 4
(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine
Reactant of Route 5
(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine
Reactant of Route 6
(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine

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